DYRK2 inhibitor C17 is a potent small-molecule inhibitor developed to selectively target the dual-specificity tyrosine phosphorylation-regulated kinase DYRK2. This compound emerged from multiple rounds of structure-based optimization, leveraging co-crystallized structures to enhance its efficacy and selectivity. C17 has demonstrated an impressive single-digit nanomolar IC50 value, indicating its high potency against DYRK2 while exhibiting significant selectivity over other kinases in the human kinome, including 467 other kinases tested .
C17 is classified as a small-molecule inhibitor and is recognized for its role in chemical biology, particularly in studying the functions of DYRK2 in cellular processes such as protein translation and calcium signaling. The development of C17 was part of a broader effort to understand the regulatory functions of DYRK2, which has been implicated in various cellular processes .
The synthesis of C17 involved a systematic approach starting from the scaffold of LDN192960. This process included:
The molecular formula for C17 is with a molecular weight of 384.5 g/mol. The IUPAC name is [2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol .
The structural analysis reveals that C17 features an acridine core, which is critical for its interaction with the ATP-binding site of DYRK2. The specific interactions include hydrogen bonding between the (S)-3-methylpyrrolidine ring and key residues in DYRK2, enhancing its binding affinity .
C17 primarily functions through competitive inhibition at the ATP-binding site of DYRK2. The compound's ability to inhibit phosphorylation events was demonstrated through quantitative phosphoproteomic assays, where it effectively suppressed the phosphorylation of known substrates like eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1) .
The inhibition mechanism involves blocking the access of ATP to DYRK2, thereby preventing its kinase activity. This was validated through various assays that monitored phosphorylation levels in cellular contexts .
C17 inhibits DYRK2 by binding competitively to its ATP-binding site, leading to a reduction in kinase activity. This action results in decreased phosphorylation of downstream targets involved in critical cellular processes:
Quantitative data from experiments demonstrate that C17 maintains a low IC50 value (approximately 9 nM) against DYRK2 while showing significantly higher IC50 values against closely related kinases, confirming its selectivity .
C17 serves as a valuable tool in biochemical research for several reasons:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4